Home > Products > Screening Compounds P75801 > N-benzyl-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide
N-benzyl-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide -

N-benzyl-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide

Catalog Number: EVT-5148681
CAS Number:
Molecular Formula: C25H27N3O2
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Piperidine benzamides are a class of small molecule compounds being investigated for their potential as CCR5 antagonists. CCR5 is a chemokine receptor that acts as a major co-receptor for HIV-1 entry into cells. By blocking CCR5, these antagonists could potentially prevent HIV-1 infection [, , , , , ].

Synthesis Analysis
  • Formation of a benzyl bromide derivative: A substituted benzaldehyde (e.g., 5-bromo-2-hydroxybenzaldehyde) reacts with a benzyl halide (e.g., 4-chlorobenzyl chloride) to form a benzyl alcohol derivative. This derivative is then converted to the corresponding benzyl bromide via bromination [, , , , , ].
  • Preparation of the piperidine moiety: Piperidin-4-one is commonly used as a starting material for the piperidine portion. It undergoes a series of reactions, including protection, alkylation, deprotection, and acylation to form the desired substituted N-piperidine benzamide [, , , , , ].
  • Coupling reaction: The final step involves the coupling of the benzyl bromide derivative with the substituted N-piperidine benzamide. This is typically achieved through a nucleophilic substitution reaction [, , , , , ].
Mechanism of Action

N-Piperidine benzamides are proposed to act as CCR5 antagonists by binding to the receptor and blocking the binding site of its natural ligands, such as chemokines MIP-1α (CCL3) and RANTES (CCL5). This inhibition prevents the activation of CCR5 and subsequent downstream signaling events required for HIV-1 entry into cells [, , , , , ].

Applications

The primary application of N-Piperidine benzamides currently being investigated is in the development of novel anti-HIV drugs. These compounds hold potential as preventative measures against HIV-1 infection by blocking viral entry into cells [, , , , , ].

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C is a non-competitive allosteric antagonist of the CCR5 receptor. It exhibits potent antiviral effects against HIV-1 by blocking the binding of chemokines like MIP-1α and RANTES to the CCR5 receptor. []

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D functions as a non-competitive allosteric antagonist of the CCR5 receptor, demonstrating potent antiviral activity against HIV-1. It achieves this by inhibiting the binding of chemokines, including MIP-1α and RANTES, to the CCR5 receptor. []

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 acts as a non-competitive allosteric antagonist of the CCR5 receptor, displaying potent antiviral effects against HIV-1. It achieves this by impeding the binding of chemokines like MIP-1α and RANTES to the CCR5 receptor. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is classified as a non-competitive allosteric antagonist of the CCR5 receptor, exhibiting potent antiviral activity against HIV-1. It functions by blocking the binding of chemokines like MIP-1α and RANTES to the CCR5 receptor. []

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

Compound Description: This compound is a novel non-peptide CCR5 antagonist synthesized and characterized as part of a study on potential HIV-1 entry inhibitors. []

N-【1-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl} piperidin-4-yl】-N-ethylpicolinamide

Compound Description: This compound is a novel non-peptide CCR5 antagonist synthesized and characterized as part of a study exploring new CCR5 antagonists. []

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide

Compound Description: This compound is a novel non-peptide CCR5 antagonist synthesized and characterized as part of a study investigating new CCR5 antagonists. []

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-3-chlorobenzamide

Compound Description: This compound is a novel non-peptide CCR5 antagonist synthesized and characterized as part of a study investigating new CCR5 antagonists. []

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide

Compound Description: This compound is a novel non-peptide CCR5 antagonist synthesized and characterized as part of a study investigating new CCR5 antagonists. It exhibits a hemi-inhibitory concentration (IC50) of (5.35 ± 0.3) nmol/L for GTPγS activity. []

Substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides

Compound Description: This series of compounds were investigated as potential dopamine D-2 receptor antagonists. Their design focused on incorporating a (R)-(1-benzyl-2-pyrrolidinyl)methyl side chain and exploring various substitutions on the benzamide or salicylamide moiety. Particularly potent compounds within this series include those with 2,3-dimethoxy substitution on the benzamide (24 and 26) or 5,6-dimethoxy substitution on the salicylamide (21 and 22), exhibiting nanomolar binding affinities for dopamine D-2 receptors. []

exo-2,3-Dimethoxy-N-(9-phenylmethyl-9-azabicyclo[3.3.1]non-3-yl)benzamide hydrochloride

Compound Description: This compound is a dopamine antagonist that exhibits sodium-dependent binding to D2 receptors. Its structure incorporates a dimethoxyphenyl group linked to an azabicyclo[3.3.1]nonane system via a benzamide moiety. []

Pyrrolopyrimidine Derivatives

Compound Description: This series of compounds, as described in patent [], encompasses a broad range of pyrrolopyrimidine derivatives designed for their potential to treat proliferative diseases. The patent broadly describes structural modifications and substitutions within this scaffold, without explicitly mentioning N-benzyl-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide.

Properties

Product Name

N-benzyl-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide

IUPAC Name

N-benzyl-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C25H27N3O2/c29-25(27-18-20-7-2-1-3-8-20)21-9-6-11-24(17-21)30-23-12-15-28(16-13-23)19-22-10-4-5-14-26-22/h1-11,14,17,23H,12-13,15-16,18-19H2,(H,27,29)

InChI Key

UFCUJNCNUAKHOP-UHFFFAOYSA-N

SMILES

C1CN(CCC1OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3)CC4=CC=CC=N4

Canonical SMILES

C1CN(CCC1OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3)CC4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.